molecular formula C30H50O B13847225 (3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

Cat. No.: B13847225
M. Wt: 426.7 g/mol
InChI Key: NGFFRJBGMSPDMS-BWKFTBGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol is a complex organic molecule belonging to the class of triterpenoids. Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from six isoprene units. This particular compound is characterized by its multiple chiral centers and a highly branched structure, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic route often includes:

    Oxidation: Introduction of hydroxyl groups at specific positions.

    Reduction: Reduction of double bonds to achieve the desired saturation.

    Cyclization: Formation of the polycyclic structure through intramolecular cyclization reactions.

    Functional Group Modification: Introduction of methyl groups and other functional groups to achieve the final structure.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. it can be produced on a smaller scale in specialized laboratories using advanced organic synthesis techniques. The process typically involves:

    Isolation of Precursors: Extraction and purification of triterpenoid precursors from natural sources.

    Chemical Synthesis: Stepwise chemical reactions to build the complex structure.

    Purification: Use of chromatographic techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

    Hydrolysis: Breaking of ester or ether bonds to form alcohols and acids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

    Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol: has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cellular receptors to modulate signaling pathways.

    Inhibit Enzymes: Inhibit the activity of specific enzymes involved in disease processes.

    Modulate Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol: can be compared with other similar triterpenoids, such as:

    Faradiol: Another triterpenoid with similar structural features but different functional groups.

    Betulinic Acid: Known for its anticancer properties, with a different core structure.

    Oleanolic Acid: Widely studied for its anti-inflammatory and hepatoprotective effects.

The uniqueness of This compound lies in its specific arrangement of functional groups and chiral centers, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,4aR,6aR,6aR,6bR,8aS,12S,12aR,14aS,14bS)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22+,23+,24+,25-,27-,28-,29-,30-/m1/s1

InChI Key

NGFFRJBGMSPDMS-BWKFTBGZSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@H]4[C@@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C

Origin of Product

United States

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